![molecular formula C9H9F2N3O2 B6591804 (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one CAS No. 1628806-43-8](/img/structure/B6591804.png)
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one
説明
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxazolidinone derivatives, which are known for their antibacterial properties. However, EF24 has been found to have a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
科学的研究の応用
Antibacterial Activity
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one and related oxazolidinones have demonstrated significant antibacterial activity. Various studies have highlighted their efficacy against different bacterial strains. For instance, oxazolidinones have shown good activity against Gram-positive bacteria, including Nocardia and Mycobacterium, and have been effective in treating experimental murine actinomycetoma caused by Nocardia brasiliensis (Espinoza-González et al., 2008). They have also been developed as treatments for a range of bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) (Zurenko et al., 1996).
Chemical Synthesis and Modification
The synthesis and modification of these compounds have been a focus of research. Techniques have been developed for the synthesis of stable isotope-labeled variants of these compounds, enabling deeper research into their pharmacokinetics and biological interactions (Lin & Weaner, 2012). Additionally, exploratory process development and large-scale synthesis methods have been established for novel oxazolidinone antibacterial candidates, which is crucial for their practical application (Yang et al., 2014).
Metabolic Studies
Research has also delved into understanding the metabolic biotransformation of these compounds. For example, the phase I metabolism of FYL-67, a novel oxazolidinone drug, was studied to identify its metabolites and understand its metabolic pathway, which is vital for assessing its pharmacodynamics and toxicodynamics (Sang et al., 2016).
Improved Safety Profile
New oxazolidinone derivatives like MRX-I have been developed with a focus on reducing adverse effects commonly associated with this class of drugs, such as myelosuppression and monoamine oxidase inhibition. This makes them potentially safer options for treating bacterial infections (Gordeev & Yuan, 2014).
特性
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-(2-fluoropyrimidin-4-yl)-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2/c1-5(10)6-4-16-9(15)14(6)7-2-3-12-8(11)13-7/h2-3,5-6H,4H2,1H3/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDGSHRLWBUDV-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(=O)N1C2=NC(=NC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1COC(=O)N1C2=NC(=NC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。